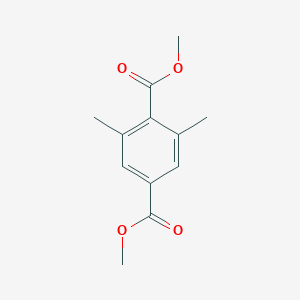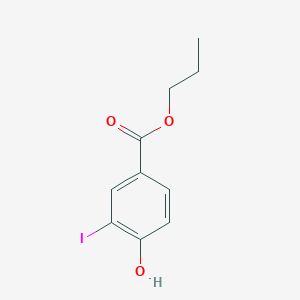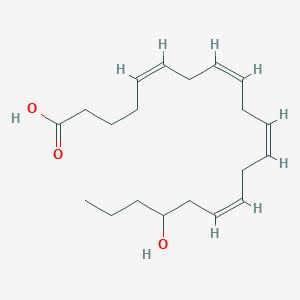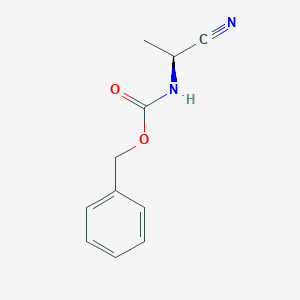
Dimethyl 2,6-dimethylterephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMT is a white, crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. It is a derivative of terephthalic acid, which is commonly used in the production of polyethylene terephthalate (PET) and other polymers. DMT is synthesized by reacting 2,6-dimethylphenol with terephthalic acid in the presence of a catalyst such as zinc acetate or magnesium acetate. The resulting product is then purified by recrystallization.
科学研究应用
DMT has found numerous applications in scientific research, particularly in the fields of materials science and biochemistry. It is commonly used as a monomer in the synthesis of polyesters and other polymers. These polymers have a wide range of applications, including in the production of textiles, packaging materials, and biomedical devices.
作用机制
The mechanism of action of DMT is not fully understood. However, it is believed that it acts as a nucleophile, reacting with other molecules to form covalent bonds. This property makes it useful in the synthesis of polymers, as it can be used to link monomers together.
Biochemical and physiological effects:
DMT has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and is not known to have any significant adverse effects on human health.
实验室实验的优点和局限性
One of the main advantages of using DMT in lab experiments is its ability to form covalent bonds with other molecules. This property makes it useful in the synthesis of polymers and other materials. However, one limitation of using DMT is its relatively high cost compared to other monomers.
未来方向
There are numerous future directions for research on DMT. One area of interest is the development of new methods for synthesizing DMT that are more efficient and cost-effective. Another area of interest is the development of new polymers and materials that incorporate DMT, with potential applications in areas such as biomedicine and electronics.
In conclusion, DMT is a chemical compound that has found numerous applications in scientific research, particularly in the fields of materials science and biochemistry. Its unique properties, including its ability to form covalent bonds with other molecules, make it useful in the synthesis of polymers and other materials. Future research on DMT will likely focus on developing new methods for synthesizing it and exploring its potential applications in various fields.
合成方法
The synthesis of DMT involves a two-step reaction process. In the first step, 2,6-dimethylphenol is reacted with terephthalic acid in the presence of a catalyst. The reaction mixture is heated to a temperature of around 200°C, and the resulting product is a mixture of DMT and its isomer, dimethyl isophthalate. In the second step, the mixture is cooled and the DMT is separated from the isomer by recrystallization.
属性
CAS 编号 |
18958-18-4 |
|---|---|
产品名称 |
Dimethyl 2,6-dimethylterephthalate |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)6-8(2)10(7)12(14)16-4/h5-6H,1-4H3 |
InChI 键 |
YUIDQXMTXCEYCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)

![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)




![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)



![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)